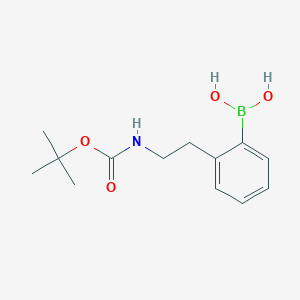![molecular formula C15H21NO4S B2862185 3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide CAS No. 1215771-91-7](/img/structure/B2862185.png)
3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide is a compound of interest in various scientific fields due to its unique structural and chemical properties. This compound features a cyclopentyl ring, a phenylsulfonyl group, and a propanamide moiety, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the phenylsulfonyl group. Common synthetic routes include:
Cyclopentyl Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Phenylsulfonyl Group Introduction: The phenylsulfonyl group is often introduced via sulfonation reactions using reagents like sulfonyl chlorides in the presence of a base.
Amide Bond Formation: The final step involves coupling the cyclopentyl and phenylsulfonyl intermediates with a propanamide precursor using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides or thiols.
Wissenschaftliche Forschungsanwendungen
3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((1-hydroxycyclohexyl)methyl)-3-(phenylsulfonyl)propanamide: Similar structure with a cyclohexyl ring instead of a cyclopentyl ring.
N-((1-hydroxycyclopentyl)methyl)-3-(phenylsulfonyl)butanamide: Similar structure with a butanamide moiety instead of a propanamide moiety.
Uniqueness
3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide is unique due to its specific combination of a cyclopentyl ring, phenylsulfonyl group, and propanamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c17-14(16-12-15(18)9-4-5-10-15)8-11-21(19,20)13-6-2-1-3-7-13/h1-3,6-7,18H,4-5,8-12H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOGRIUVCDMVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2862103.png)
![5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2862104.png)
![5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1,2-oxazole](/img/structure/B2862106.png)


![Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2862111.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2862114.png)
![1-{5-hydroxy-5-methyl-7-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B2862116.png)
![6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2862117.png)
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2862119.png)
![2-(3-METHOXYPHENYL)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}ACETAMIDE](/img/structure/B2862120.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide](/img/structure/B2862121.png)
![(4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2862124.png)
![2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2862125.png)
